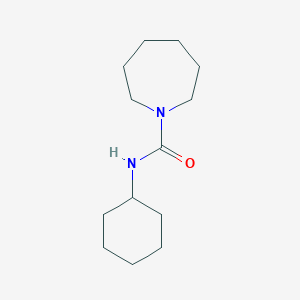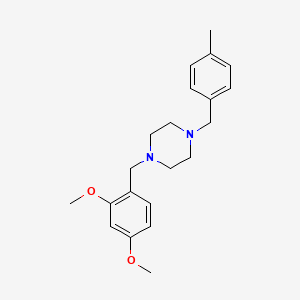
N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide, also known as MDL-72222, is a compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides and has been studied extensively for its mechanism of action and physiological effects.
Applications De Recherche Scientifique
N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in inflammation and immune response. By inhibiting PDE4, N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide increases the levels of cAMP, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have anti-inflammatory properties, which makes it a potential therapeutic agent for the treatment of autoimmune diseases. It has also been shown to have neuroprotective properties, which makes it a potential therapeutic agent for the treatment of neurodegenerative diseases. Additionally, N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells, making it a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of PDE4 in various physiological processes. However, one limitation of using N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is that it is a synthetic compound and may not accurately represent the effects of endogenous compounds that regulate PDE4 activity.
Orientations Futures
There are several future directions for research on N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide. One area of research is the development of more potent and selective PDE4 inhibitors that can be used as therapeutic agents for the treatment of autoimmune diseases, neurodegenerative diseases, and cancer. Another area of research is the identification of other targets of N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide that may contribute to its therapeutic effects. Additionally, further studies are needed to determine the long-term safety and efficacy of N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide in humans.
Méthodes De Synthèse
The synthesis of N-mesityl-3,5-dimethyl-4-isoxazolecarboxamide involves the reaction between mesityl oxide and dimethylamine, followed by the reaction with ethyl chloroformate to form the final product. The yield of this reaction is typically high, and the compound can be purified using column chromatography. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-8-6-9(2)14(10(3)7-8)16-15(18)13-11(4)17-19-12(13)5/h6-7H,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAUQPICDCMEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(ON=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)

![methyl 2-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B5875654.png)

![3-phenyl-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5875667.png)


![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)
![3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)


![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)
![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)
